4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine is a complex organic compound that features a thiophene ring, a triphenylphenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Thiophene Ring: This step might involve a cross-coupling reaction such as the Suzuki or Stille coupling to attach the thiophene ring to the thiazole core.
Introduction of the Triphenylphenyl Group: This could be done through a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine: can be compared with other thiazole and thiophene derivatives.
Thiazole Derivatives: Compounds like thiazole orange, which is used as a fluorescent dye.
Thiophene Derivatives: Compounds like polythiophene, which is used in organic electronics.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N2S2/c1-4-11-22(12-5-1)25-19-26(23-13-6-2-7-14-23)30(27(20-25)24-15-8-3-9-16-24)33-31-32-28(21-35-31)29-17-10-18-34-29/h1-21H,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWIIMSVEQRXHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)NC4=NC(=CS4)C5=CC=CS5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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